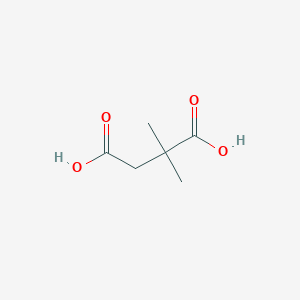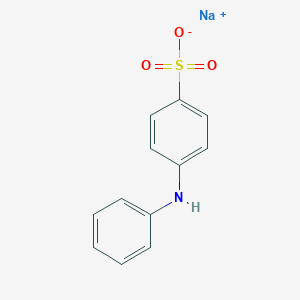
Ethylene formate
説明
Ethylene formate (EF) is an organic compound with the molecular formula C2H4O2. It is a colorless liquid with a pleasant odor and a sweet taste. EF is used as a solvent in various industries, including pharmaceuticals, food, and cosmetics. It is also used as a flavoring agent in food and beverage products. EF has a low vapor pressure, making it suitable for use as a solvent in closed systems. EF is a versatile compound with numerous applications in chemical synthesis, as well as in the development of new materials and technologies.
科学的研究の応用
Active Packaging and Insect Fumigation
Specific Scientific Field
Food Science
Application Summary
Ethylene formate (EF) is a volatile compound that is naturally occurring in many food products. It is a potent insecticide and antimicrobial, making it a promising alternative to the fumigant methyl bromide .
Methods of Application
A novel solid-state EF precursor (EFP) compound was synthesized via the condensation reaction of adipic acid dihydrazide and triethyl orthoformate. This EFP was non-volatile and remained stable under dry conditions but could be hydrolyzed readily in the presence of moisture and acid to trigger the release of EF vapor .
Results or Outcomes
Preliminary studies on strawberries showed that the release of EF vapor from the EFP-loaded nonwovens delayed the growth of spoilage microorganisms on the fruits. Furthermore, EFP powder was used as an EF activated release system for in-packaging fumigation of blueberries to control an invasive insect pest in fruits .
Waste Plastic Conversion
Specific Scientific Field
Chemical Engineering
Application Summary
Co-electrolysis of waste plastics and carbon dioxide (CO2) into value-added chemicals or fuels is a promising pathway for a sustainable society .
Methods of Application
A gold-mediated nickel hydroxide (Au/Ni(OH)2) is developed to oxidize waste plastic-derived ethylene glycol (EG) into formate .
Results or Outcomes
The Au/Ni(OH)2 catalyst shows an excellent formate selectivity of >90% at high current densities of above 100 mA cm−2 .
Embalming Fluids
Specific Scientific Field
Forensic Science
Application Summary
1,2-Diformyloxyethane is used in embalming fluids .
Methods of Application
The specifics of how 1,2-Diformyloxyethane is used in embalming fluids are not readily available. However, embalming typically involves the use of various chemicals to preserve and sanitize the deceased.
Results or Outcomes
The use of 1,2-Diformyloxyethane in embalming fluids helps in the preservation and sanitation of the body .
Polymerization
Specific Scientific Field
Polymer Chemistry
Application Summary
Ethylene, a compound closely related to Ethylene formate, is widely used in the plastics industry. It is polymerized to create polyethylene, a widely used plastic .
Methods of Application
The specifics of how Ethylene formate is used in the polymerization process are not readily available. However, polymerization typically involves the repetitive joining of many small molecules into larger ones.
Results or Outcomes
The polymerization of Ethylene results in the creation of polyethylene, a widely used plastic. This plastic finds its application in the production of packaging films, wire coatings, and squeeze bottles .
Insecticidal Compounds
Specific Scientific Field
Entomology
Application Summary
1,2-Diformyloxyethane is used in the development of volatile insecticidal compounds .
Methods of Application
The specifics of how 1,2-Diformyloxyethane is used in the development of insecticidal compounds are not readily available. However, it is known that it is used in the formulation of these compounds .
Results or Outcomes
The use of 1,2-Diformyloxyethane in insecticidal compounds helps in the control of various insect pests .
Electrochemical Carbon Dioxide Reduction
Specific Scientific Field
Electrochemistry
Application Summary
1,2-Diformyloxyethane is used in the electrochemical carbon dioxide reduction to ethylene .
Methods of Application
The specifics of how 1,2-Diformyloxyethane is used in the electrochemical carbon dioxide reduction are not readily available. However, it is known that it is used in the process of converting carbon dioxide to ethylene .
Results or Outcomes
The use of 1,2-Diformyloxyethane in the electrochemical carbon dioxide reduction results in the production of ethylene, a valuable industrial chemical .
特性
IUPAC Name |
2-formyloxyethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCQWKJZLSDDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060866 | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
200 °F (NFPA, 2010) | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Ethylene formate | |
CAS RN |
629-15-2 | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycol diformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)








![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)


![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
